Pegvorhyaluronidase alfa

Description

Structure

3D Structure

Properties

CAS No. |

1620390-06-8 |

|---|---|

Molecular Formula |

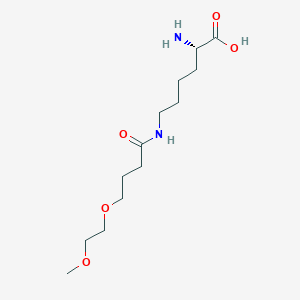

C13H26N2O5 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

(2S)-2-amino-6-[4-(2-methoxyethoxy)butanoylamino]hexanoic acid |

InChI |

InChI=1S/C13H26N2O5/c1-19-9-10-20-8-4-6-12(16)15-7-3-2-5-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 |

InChI Key |

RMCUGWXDCKNMLC-NSHDSACASA-N |

Isomeric SMILES |

COCCOCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

COCCOCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Pegvorhyaluronidase Alfa in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase designed to enzymatically degrade hyaluronan (HA), a major component of the extracellular matrix (ECM) that is frequently overexpressed in the tumor microenvironment (TME) of various cancers. The accumulation of HA is associated with increased interstitial fluid pressure, collapsed blood vessels, and impaired access of therapeutic agents and immune cells to the tumor. By degrading HA, this compound remodels the TME, thereby enhancing the efficacy of co-administered cancer therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Remodeling the Tumor Microenvironment

The primary mechanism of action of this compound is the enzymatic degradation of hyaluronan within the TME. This degradation leads to a cascade of effects that collectively enhance the efficacy of anticancer treatments.[1]

Alleviation of Physical Barriers

High concentrations of HA in the TME create a dense and viscous matrix, leading to elevated interstitial fluid pressure (IFP) and compression of tumor blood vessels.[2] This physical barrier impedes the delivery of systemically administered therapeutic agents to the tumor cells. This compound, by breaking down HA, reduces the viscosity of the interstitial matrix, leading to a decrease in IFP and the re-opening of collapsed blood vessels.[2][3] This "normalization" of the tumor vasculature enhances tumor perfusion and improves the delivery of co-administered chemotherapies and immunotherapies.[2][3][4]

Enhancement of Immune Cell Infiltration

The dense HA matrix can also act as a physical barrier to the infiltration of immune cells into the tumor.[4] Preclinical studies have demonstrated that treatment with this compound can increase the infiltration of cancer-fighting immune cells, such as CD8+ T cells and natural killer (NK) cells, into the TME.[5] Furthermore, some studies suggest a decrease in the presence of immunosuppressive myeloid-derived suppressor cells (MDSCs) following treatment.[6] This modulation of the immune landscape within the tumor can render "cold" tumors, which are poorly infiltrated by immune cells, more susceptible to immunotherapy.

Direct Antitumor Effects

Beyond its role as a facilitator of other therapies, preclinical evidence suggests that this compound may also possess direct antitumor properties. Some studies have indicated that as a single agent, it can suppress the growth of HA-rich tumors and inhibit the early stages of the epithelial-to-mesenchymal transition (EMT), a critical process in tumor progression and metastasis.[7]

Signaling Pathways Modulated by this compound

The degradation of hyaluronan by this compound results in the generation of smaller HA fragments. Both high-molecular-weight HA (HMW-HA) and its smaller degradation products can interact with cell surface receptors, such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM), to modulate various intracellular signaling pathways.[8][9]

The precise signaling cascades directly and indirectly affected by this compound are complex and context-dependent. However, preclinical evidence points towards the modulation of pathways involved in cell survival, proliferation, migration, and inflammation. For instance, the interaction of HA fragments with CD44 can influence the Hippo signaling pathway and the activation of NF-κB.[10] The inhibition of EMT by this compound suggests an impact on signaling pathways that regulate this process, although the exact mechanisms are still under investigation.[7]

References

- 1. jwatch.org [jwatch.org]

- 2. researchgate.net [researchgate.net]

- 3. Blood-based extracellular matrix biomarkers as predictors of survival in patients with metastatic pancreatic ductal adenocarcinoma receiving this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halozyme Announces Preclinical Study Results Of PEGPH20 Published In Molecular Cancer Therapeutics [prnewswire.com]

- 6. Pharmacokinetic (PK)/pharmacodynamic (PD) results from a phase Ib study of pegylated hyaluronidase PH20 (PEGPH20) in combination with gemcitabine (Gem) in patients with pancreatic cancer. - ASCO [asco.org]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deregulated hyaluronan metabolism in the tumor microenvironment drives cancer inflammation and tumor-associated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Role of Hyaluronan in Pancreatic Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with a dismal prognosis, largely attributed to its complex tumor microenvironment (TME). A key component of this TME is hyaluronan (HA), a high-molecular-weight glycosaminoglycan that is dramatically overproduced in PDAC.[1][2] Once considered a mere structural component of the extracellular matrix (ECM), HA is now recognized as a critical orchestrator of pancreatic cancer progression, influencing everything from tumor cell proliferation and invasion to chemoresistance and immune evasion.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of HA in pancreatic cancer, detailing its synthesis and degradation, its interaction with key cellular receptors, the downstream signaling cascades it triggers, and its emergence as a promising therapeutic target.

The Hyaluronan Landscape in Pancreatic Cancer: A Quantitative Perspective

The accumulation of HA is a hallmark of the dense desmoplastic stroma characteristic of pancreatic cancer.[1][5] This aberrant accumulation is not merely a bystander effect but is intrinsically linked to the malignant phenotype. Quantitative analyses have consistently demonstrated significantly elevated levels of HA in PDAC tissues compared to normal pancreatic tissue, and this overexpression has profound clinical implications.

| Parameter | Finding | Implication | Reference(s) |

| HA Concentration in PDAC vs. Normal Pancreas | 12-fold increase in HA concentration in human PDAC tissues compared to normal pancreas. | Highlights the significant dysregulation of HA metabolism in pancreatic cancer. | [6] |

| HA Expression and Patient Survival | Strong expression of HA is significantly associated with shorter survival time in patients who have undergone surgical resection. | Establishes HA as a prognostic biomarker for poor outcomes in PDAC. | [7] |

| HA Levels in Primary vs. Metastatic Tumors | Median HA score is significantly higher in primary PDAC tumors compared to metastatic sites. | Suggests a potential differential role of HA in the primary tumor versus metastatic niches. | [8] |

| HA Levels in Liver Metastases and Survival | In treatment-naive patients with liver metastases, high HA status is associated with decreased progression-free and overall survival. | Underscores the prognostic value of HA even in the metastatic setting. | [8] |

| Effect of HA Depletion on Tumor Growth | Treatment with PEGPH20, a pegylated recombinant human hyaluronidase, dramatically decreased the growth rate of HA-overexpressing pancreatic cancer xenografts. | Provides a strong rationale for targeting HA as a therapeutic strategy. | [9] |

The Molecular Machinery: Hyaluronan Synthesis and Degradation

The balance between HA synthesis and degradation is tightly regulated in normal tissues but becomes severely dysregulated in pancreatic cancer, leading to its accumulation.

Hyaluronan Synthesis: HA is synthesized at the inner face of the plasma membrane by a family of three hyaluronan synthases (HAS): HAS1, HAS2, and HAS3.[10] In pancreatic cancer, the overexpression of HAS2 has been particularly implicated in the increased production of HA.[1] The tumor-stroma interaction plays a crucial role in upregulating HAS expression in both cancer cells and stromal fibroblasts.[1][4]

Hyaluronan Degradation: The breakdown of HA is primarily mediated by hyaluronidases (HYALs), with HYAL1 and HYAL2 being the most prominent.[11] Interestingly, while high levels of HA are associated with poor prognosis, weak expression of HYAL1 is also linked to unfavorable outcomes in PDAC patients.[7] This suggests a complex interplay where not just the amount, but also the size of HA fragments, plays a critical role. The degradation of high-molecular-weight HA (HMW-HA) into low-molecular-weight HA (LMW-HA) fragments can generate molecules with distinct and often pro-tumorigenic signaling properties.[1][10]

Key Signaling Hubs: Hyaluronan Receptors and Downstream Pathways

HA exerts its profound effects on pancreatic cancer cells by binding to specific cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[3][12] This interaction triggers a cascade of intracellular signaling events that drive the malignant phenotype.

CD44: The Primary Receptor: CD44 is a transmembrane glycoprotein that serves as the principal receptor for HA.[3] The binding of HA to CD44 initiates a plethora of downstream signaling pathways, including:

-

Ras-MAPK Pathway: Activation of the Ras-MAPK pathway promotes cell proliferation and survival.[1]

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is crucial for cell growth, survival, and chemoresistance.[1]

-

Rac Signaling: This pathway is involved in regulating cell motility and invasion.[1]

The HA-CD44 interaction is not only a signaling hub but also plays a role in the physical properties of the TME. The dense HA-rich matrix can create a physical barrier, increasing interstitial fluid pressure and impeding the delivery of chemotherapeutic agents to the tumor cells.[4][13][14]

RHAMM: A Partner in Malignancy: RHAMM is another important HA receptor that is often overexpressed in pancreatic cancer cells with a poorly differentiated and highly metastatic phenotype.[12] RHAMM can cooperate with CD44 to enhance MAPK activity and is also known to activate focal adhesion kinase (FAK), further promoting cell motility.[1]

Below is a diagram illustrating the central signaling pathways activated by hyaluronan in pancreatic cancer.

Caption: Hyaluronan signaling pathways in pancreatic cancer.

Experimental Protocols for Studying Hyaluronan in Pancreatic Cancer

A variety of experimental techniques are employed to investigate the role of hyaluronan in pancreatic cancer. Below are detailed methodologies for key experiments.

Quantification of Hyaluronan in Tissues by ELISA-like Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA)-like method for the quantification of HA in tissue samples.[15][16]

Materials:

-

Tissue samples (frozen or formalin-fixed paraffin-embedded)

-

Protease (e.g., proteinase K)

-

Hyaluronan binding protein (HABP), biotinylated

-

Streptavidin-horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplates coated with HA

-

Standard HA of known concentrations

-

Plate reader

Procedure:

-

Tissue Homogenization and Extraction:

-

Homogenize tissue samples in an appropriate buffer.

-

Digest the homogenate with a protease to release HA from the tissue matrix.

-

Heat-inactivate the protease.

-

Centrifuge to remove cellular debris and collect the supernatant containing HA.

-

-

Competitive ELISA:

-

Add standard HA solutions and extracted samples to the HA-coated microplate wells.

-

Add a fixed amount of biotinylated HABP to each well. The free HA in the sample/standard will compete with the coated HA for binding to the HABP.

-

Incubate to allow binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP to each well and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standard HA.

-

Determine the concentration of HA in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of HA in the sample.

-

Immunohistochemical (IHC) Staining of Hyaluronan

This protocol outlines the steps for visualizing the localization of HA in pancreatic tissue sections.[17]

Materials:

-

Paraffin-embedded pancreatic tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Biotinylated hyaluronan-binding protein (b-HABP)

-

Streptavidin-peroxidase conjugate

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval in an appropriate buffer to unmask the HA.

-

-

Blocking:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

-

-

Staining:

-

Incubate the sections with b-HABP.

-

Wash with buffer.

-

Incubate with streptavidin-peroxidase conjugate.

-

Wash with buffer.

-

Develop the signal with DAB substrate, which will produce a brown precipitate at the site of HA localization.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

In Vivo Murine Xenograft Model to Assess the Effect of Targeting Hyaluronan

This protocol describes a common in vivo model to evaluate the efficacy of HA-targeting therapies.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Pancreatic cancer cell line (e.g., BxPC-3)

-

Matrigel (optional)

-

Therapeutic agent targeting HA (e.g., PEGPH20)

-

Control vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of pancreatic cancer cells (often mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size.

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer the HA-targeting therapeutic agent (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule.

-

Administer the control vehicle to the control group.

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth in all groups throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis for HA content, and assessment of cell proliferation and apoptosis markers).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the therapeutic agent.

-

Below is a diagram illustrating the general workflow for an in vivo xenograft study targeting hyaluronan.

Caption: Workflow for an in vivo xenograft study.

Therapeutic Targeting of Hyaluronan in Pancreatic Cancer

The central role of HA in promoting pancreatic cancer progression has made it an attractive therapeutic target. Several strategies are being explored to disrupt the pro-tumorigenic effects of HA.

1. Enzymatic Depletion of Hyaluronan: The most direct approach is to degrade the accumulated HA in the TME using hyaluronidases. PEGPH20, a pegylated form of recombinant human hyaluronidase PH20, has been extensively studied.[10][13] By breaking down HA, PEGPH20 can reduce interstitial fluid pressure, decompress tumor blood vessels, and improve the delivery and efficacy of conventional chemotherapies like gemcitabine.[13][14] While preclinical studies showed significant promise, a phase III clinical trial (HALO-301) evaluating PEGPH20 in combination with nab-paclitaxel and gemcitabine in patients with HA-high metastatic pancreatic adenocarcinoma did not meet its primary endpoint of improving overall survival.[18] This highlights the complexity of targeting the TME and suggests that patient selection and combination strategies are critical.

2. Inhibition of Hyaluronan Synthesis: An alternative strategy is to block the production of HA by targeting the HAS enzymes. 4-methylumbelliferone (4-MU) is a small molecule inhibitor of HAS that has demonstrated anti-tumor activity in preclinical models of pancreatic cancer.[10][14] By reducing HA synthesis, 4-MU can inhibit tumor cell migration and enhance the efficacy of chemotherapy.[10]

3. Blocking Hyaluronan-Receptor Interactions: Disrupting the interaction between HA and its receptors, CD44 and RHAMM, represents another promising therapeutic avenue. This can be achieved using monoclonal antibodies against the receptors or small molecule inhibitors that block the binding site.[1] By interfering with this crucial signaling axis, it is possible to inhibit the downstream pathways that drive tumor progression.

Conclusion and Future Directions

Hyaluronan has emerged from the shadows of the extracellular matrix to take center stage as a key driver of pancreatic cancer progression. Its accumulation in the TME creates a pro-tumorigenic niche that fosters cell proliferation, invasion, and chemoresistance. The wealth of preclinical data supporting the role of HA in PDAC has paved the way for clinical investigations of HA-targeting therapies. While the results of clinical trials with PEGPH20 have been met with challenges, they have provided valuable insights into the complexities of targeting the desmoplastic stroma. Future research should focus on refining patient selection strategies, perhaps by identifying biomarkers beyond just HA levels, and exploring novel combination therapies that can more effectively dismantle the HA-rich TME. A deeper understanding of the differential roles of HMW-HA versus LMW-HA and the intricate interplay between HA and other components of the TME will be crucial in developing the next generation of therapies that can effectively target this formidable aspect of pancreatic cancer. The road to effectively targeting hyaluronan in pancreatic cancer may be challenging, but the potential rewards for patients with this devastating disease are immense.

References

- 1. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting hyaluronan for the treatment of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prognostic impact of hyaluronan and its regulators in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Accumulation of Extracellular Hyaluronan by Hyaluronan Synthase 3 Promotes Tumor Growth and Modulates the Pancreatic Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyaluronan stimulates pancreatic cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Differential expression of the hyaluronan receptors CD44 and RHAMM in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gut.bmj.com [gut.bmj.com]

- 14. mdpi.com [mdpi.com]

- 15. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Hyaluronan Using Biotinylated Hyaluronan-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 18. ascopubs.org [ascopubs.org]

The Role of Pegvorhyaluronidase Alfa in Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) of many solid tumors, particularly pancreatic ductal adenocarcinoma (PDA), is characterized by an accumulation of the glycosaminoglycan hyaluronan (HA). This dense HA-rich stroma elevates interstitial fluid pressure, compresses tumor vasculature, and creates a significant barrier to the penetration and efficacy of therapeutic agents. Pegvorhyaluronidase alfa (PEGPH20), a PEGylated recombinant human hyaluronidase, has been developed to enzymatically degrade HA within the tumor microenvironment, thereby remodeling the ECM and enhancing the delivery of co-administered therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Introduction to Hyaluronan and the Tumor Microenvironment

Hyaluronan is a major component of the ECM, a complex network of macromolecules that provides structural and biochemical support to surrounding cells.[1] In many cancers, the tumor microenvironment is characterized by excessive deposition of HA, which contributes to aggressive disease, drug resistance, and poor prognosis.[1] The dense, gel-like consistency of the HA-rich stroma increases interstitial fluid pressure (IFP) and compresses blood vessels, impeding the delivery of chemotherapeutic agents to the tumor.[2][3]

This compound is an investigational agent designed to overcome this barrier by enzymatically degrading HA.[1] By breaking down the HA backbone, PEGPH20 aims to reduce IFP, re-expand tumor vasculature, and ultimately increase the intratumoral concentration of cytotoxic drugs.[4]

Mechanism of Action of this compound

This compound is a recombinant form of human hyaluronidase PH20 that has been PEGylated to extend its plasma half-life, allowing for sustained enzymatic activity.[4] The enzyme catalyzes the hydrolysis of the β-1,4-glycosidic bonds between N-acetylglucosamine and glucuronic acid residues in the HA polymer. This process breaks down high-molecular-weight HA into smaller fragments, disrupting the integrity of the ECM.

Signaling Pathway: Enzymatic Degradation of Hyaluronan

The natural catabolism of hyaluronan is a multi-step enzymatic process that this compound effectively hijacks to remodel the tumor microenvironment. High-molecular-weight hyaluronan in the extracellular matrix is first cleaved into smaller fragments by cell-surface hyaluronidases like HYAL2.[5][6] These fragments can then be internalized by cells through receptor-mediated endocytosis, often involving CD44.[6] Once inside the cell, the HA fragments are trafficked to lysosomes, where they are further degraded into monosaccharides by lysosomal hyaluronidases such as HYAL1 and other exoglycosidases.[6] this compound acts extracellularly to accelerate the initial breakdown of high-molecular-weight HA, a critical step in overcoming the physical barrier it presents in the tumor microenvironment.

Quantitative Data on Extracellular Matrix Degradation

Preclinical Evidence

Preclinical studies in various tumor models have provided quantitative evidence of the effects of this compound on the tumor microenvironment.

| Parameter | Tumor Model | Treatment | Result | Citation |

| Hyaluronan Content | BxPC3 Pancreatic Xenograft | PEGPH20 + Paclitaxel | Reduction in HA positive pixels to 45.5% from 69.4% in paclitaxel alone group. | [7] |

| Interstitial Fluid Pressure (IFP) | Orthotopic Osteosarcoma Xenografts | Intratumoral Hyaluronidase | Reduction of IFP to 63-84% of control after 1 hour. | [8] |

| Microvessel Area | Pancreatic Ductal Adenocarcinoma Model | PEGPH20 | 4-fold increase in microvessel luminal area within 24 hours. | [4] |

| Tumor Growth Inhibition | EMT6 Murine Breast Tumor Model | PEGPH20 | 30% tumor growth inhibition. | [9] |

Clinical Trial Data

Clinical trials, primarily in metastatic pancreatic ductal adenocarcinoma, have evaluated the efficacy of adding this compound to standard chemotherapy. The HALO 109-202 (Phase II) and HALO 109-301 (Phase III) studies focused on patients with "hyaluronan-high" tumors.[10][11]

| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation |

| HALO 109-301 (Phase III) | HA-High Metastatic PDA | PEGPH20 + nab-paclitaxel/gemcitabine (PAG) vs. Placebo + nab-paclitaxel/gemcitabine (AG) | 11.2 months (PAG) vs. 11.5 months (AG) | 7.1 months (PAG) vs. 7.1 months (AG) | 47% (PAG) vs. 36% (AG) | [2][11] |

| HALO 109-202 (Phase II) | HA-High Metastatic PDA | PAG vs. AG | 11.5 months (PAG) vs. 8.5 months (AG) | 9.2 months (PAG) vs. 5.2 months (AG) | 45% (PAG) vs. 31% (AG) | [3][10] |

Experimental Protocols

Determination of Hyaluronan-High Status in Clinical Trials

A key component of the HALO clinical trials was the prospective selection of patients with tumors exhibiting high levels of hyaluronan.

-

Assay: VENTANA HA RxDx Assay.[12]

-

Methodology:

HALO 109-301 (Phase III) Clinical Trial Protocol

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[11]

-

Patient Population: Previously untreated patients with metastatic pancreatic ductal adenocarcinoma and hyaluronan-high tumors.[11]

-

Treatment Regimen:

-

PAG Arm: this compound (3.0 µg/kg) administered intravenously twice weekly for the first cycle and once weekly thereafter, in combination with nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered weekly for 3 weeks of a 4-week cycle.[2]

-

AG Arm: Placebo plus nab-paclitaxel and gemcitabine following the same schedule.[2]

-

-

Endpoints:

Experimental Workflow: HALO Clinical Trial

The workflow for the HALO clinical trials involved several key stages, from initial patient screening to treatment and subsequent data analysis. This process ensured that only eligible patients with hyaluronan-high tumors were enrolled and that the trial's endpoints were rigorously evaluated.

Conclusion

This compound represents a targeted approach to remodeling the tumor microenvironment by degrading the dense hyaluronan-rich extracellular matrix. Preclinical studies have demonstrated its ability to reduce hyaluronan content, decrease interstitial fluid pressure, and improve the delivery of chemotherapeutic agents. While the Phase III HALO 109-301 trial did not meet its primary endpoint of improving overall survival in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma, it did show an improvement in the objective response rate.[2][11] These findings underscore the complexity of targeting the tumor stroma and highlight the need for further research to identify the patient populations and therapeutic combinations where this approach may be most effective. The methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working to overcome the challenges posed by the tumor microenvironment.

References

- 1. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor Response to Stroma-Modifying Therapy: Magnetic Resonance Imaging Findings in Early-Phase Clinical Trials of Pegvorhyaluronidase alpha (PEGPH20) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyaluronan: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyaluronidase reduces the interstitial fluid pressure in solid tumours in a non-linear concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

Preclinical Efficacy of Pegvorhyaluronidase Alfa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the extracellular matrix. In many solid tumors, an accumulation of HA creates a dense and highly pressurized tumor microenvironment (TME), which can impede the penetration and efficacy of therapeutic agents.[1][2] Preclinical evidence demonstrates that by enzymatically degrading HA, PEGPH20 can remodel the TME, leading to reduced interstitial fluid pressure, decompression of tumor blood vessels, and ultimately, enhanced delivery and efficacy of co-administered anticancer therapies. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Remodeling the Tumor Microenvironment

The primary mechanism of action of this compound is the enzymatic degradation of hyaluronan within the tumor microenvironment. High molecular weight HA contributes to a gel-like consistency of the extracellular matrix, leading to increased interstitial fluid pressure and compression of tumor vasculature. PEGPH20 breaks down the long chains of HA into smaller fragments, which alleviates these physical barriers.[1] This "remodeling" of the TME has several key downstream effects that enhance the efficacy of anticancer treatments.

Signaling Pathways Activated by Hyaluronan Degradation

The degradation of high-molecular-weight hyaluronan (HMW-HA) into low-molecular-weight hyaluronan (LMW-HA) fragments by this compound initiates signaling cascades through cell surface receptors such as CD44 and Toll-like receptor 4 (TLR4).[1][3] These pathways can influence tumor cell behavior and modulate the immune response within the tumor microenvironment.

Quantitative Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the anti-tumor effects of this compound, both as a monotherapy and in combination with other cancer treatments. The data below is summarized from key studies in various cancer models.

Monotherapy and Combination Therapy in Prostate Cancer

| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| PEGPH20 | PC3 (High HA) | 70% | Significant tumor growth inhibition as a single agent. | [2] |

| PEGPH20 + Docetaxel | PC3 (High HA) | Enhanced | PEGPH20 significantly enhanced the activity of docetaxel. | [2] |

| PEGPH20 + Liposomal Doxorubicin | PC3 (High HA) | Enhanced | PEGPH20 enhanced the activity of liposomal doxorubicin. | [2] |

| PEGPH20 + Docetaxel | DU145 (Low HA) | No significant enhancement | No significant improvement in docetaxel activity in low HA tumors. | [2] |

Combination Therapy in Breast Cancer

| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| PEGPH20 | EMT6 | 30% | Moderate tumor growth inhibition as a monotherapy. | |

| PEGPH20 + Oncolytic Reovirus + anti-PD-L1 | EMT6 | 71% | Significant enhancement of immunotherapy efficacy. | |

| PEGPH20 + anti-PD-L1 | 4T1 | Enhanced | Increased accumulation of T cells and NK cells, and decreased MDSCs. | [4] |

Impact on the Tumor Microenvironment

The efficacy of this compound is intrinsically linked to its ability to alter the physical and cellular composition of the tumor microenvironment.

| Parameter | Tumor Model | Effect of PEGPH20 Treatment | Quantitative Change | Reference |

| Interstitial Fluid Pressure (IFP) | PC3 (High HA) | Decrease | 84% reduction | [1] |

| Tumor Water Content | PC3 (High HA) | Decrease | 7% decrease | [1] |

| Tumor Vascular Area | PC3 (High HA) | Increase | >3-fold increase | [1] |

| Immune Cell Infiltration | 4T1 | Increase | Increased accumulation of T cells and Natural Killer (NK) cells | [4] |

| Myeloid-Derived Suppressor Cells (MDSCs) | 4T1 | Decrease | Decreased accumulation of MDSCs | [4] |

Experimental Protocols

Animal Models and Tumor Implantation

-

Prostate Cancer: Male athymic nude mice were used. For the PC3 model, 5 x 106 cells were injected subcutaneously. For the DU145 model, 2.5 x 106 cells were injected subcutaneously.[2]

-

Breast Cancer (EMT6): BALB/c mice were used. EMT6 murine breast tumor cells were implanted orthotopically into the mammary fat pad.

-

Breast Cancer (4T1): Female BALB/c mice were used. 1 x 105 4T1 cells were injected into the mammary fat pad.[4]

Drug Administration

-

This compound (PEGPH20): Administered intravenously (i.v.). Dosing schedules varied between studies, with a common dose being 1 mg/kg.[1][4]

-

Chemotherapy (Docetaxel, Liposomal Doxorubicin): Administered i.v. at specified doses and schedules in combination studies.[2]

-

Immunotherapy (anti-PD-L1): Administered intraperitoneally (i.p.) at a dose of 10 mg/kg.[4]

Experimental Workflow for Efficacy Studies

Key Experimental Methodologies

-

Measurement of Interstitial Fluid Pressure (IFP): IFP was measured using a wick-in-needle technique. A 23-gauge needle containing a fluid-filled side port was inserted into the center of the tumor, and the pressure was recorded.[1]

-

Assessment of Hyaluronan Levels: Tumor sections were stained with a biotinylated HA-binding protein, followed by detection with streptavidin-peroxidase and a chromogenic substrate.[2]

-

Analysis of Tumor Vasculature: Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels. The vascular area was then quantified using image analysis software.[1]

-

Immune Cell Infiltration Analysis: Tumors were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8, NK1.1, Gr-1, CD11b). The populations of different immune cells were then quantified by flow cytometry.[4]

Conclusion

The preclinical evidence for this compound robustly demonstrates its efficacy in remodeling the tumor microenvironment to enhance the delivery and activity of anticancer therapies. By degrading hyaluronan, PEGPH20 reduces physical barriers to treatment, normalizes the tumor vasculature, and modulates the immune landscape within the tumor. The quantitative data from various preclinical models, particularly in prostate and breast cancer, provide a strong rationale for its mechanism of action. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of stroma-targeting agents in oncology. While clinical outcomes have been mixed, the preclinical findings underscore the potential of targeting the tumor microenvironment as a therapeutic strategy.

References

- 1. Hyaluronan fragments induce cytokine and metalloprotease upregulation in human melanoma cells in part by signalling via TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyaluronan in the Cancer Cells Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD44 Mediated Catabolism of Hyaluronan by Chondrocytes - Warren Knudson [grantome.com]

The Effect of Pegvorhyaluronidase Alfa on Interstitial Fluid Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegvorhyaluronidase alfa (PEGPH20) is an investigational drug that targets the tumor microenvironment by degrading hyaluronan (HA), a major component of the extracellular matrix. In many solid tumors, particularly pancreatic ductal adenocarcinoma, high levels of HA contribute to elevated interstitial fluid pressure (IFP), which in turn leads to vascular collapse and impedes the delivery of therapeutic agents. This technical guide provides an in-depth analysis of the core mechanism of PEGPH20's effect on IFP, supported by quantitative data from preclinical studies, detailed experimental protocols for IFP measurement, and visualizations of the underlying biological processes. The enzymatic action of PEGPH20 on HA alleviates the physical barriers within the tumor, offering a promising strategy to enhance the efficacy of co-administered cancer therapies.

Introduction: The Challenge of Elevated Interstitial Fluid Pressure in Solid Tumors

The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment. A key feature of many solid tumors is a dense and fibrotic stroma, rich in extracellular matrix components like hyaluronan. This desmoplastic reaction leads to a significant increase in interstitial fluid pressure (IFP), a phenomenon that has profound implications for drug delivery and therapeutic efficacy.[1]

Elevated IFP, which can reach pressures as high as 100 mmHg in pancreatic ductal adenocarcinoma, creates an outward convective flow from the tumor, opposing the inward diffusion of systemically administered drugs.[2][3] This pressure also compresses intratumoral blood vessels, reducing perfusion and further limiting the access of therapeutic agents to cancer cells.[1]

This compound: Mechanism of Action

This compound is a PEGylated recombinant human hyaluronidase designed to enzymatically degrade hyaluronan in the TME.[4] Hyaluronan is a large glycosaminoglycan that can bind and retain a significant amount of water, contributing to the gel-like properties of the interstitial matrix and the high IFP.[5]

By breaking down HA into smaller fragments, PEGPH20 reduces the water-binding capacity of the extracellular matrix. This leads to a decrease in the gel-fluid phase of the interstitial space, a reduction in overall interstitial fluid volume, and consequently, a significant drop in IFP.[2][3] The reduction in IFP alleviates the compression on tumor blood vessels, thereby improving perfusion and enhancing the delivery of co-administered chemotherapeutic agents.[4]

Quantitative Data on Interstitial Fluid Pressure Reduction

Preclinical studies have demonstrated the potent effect of hyaluronidase in reducing IFP in various tumor models. While direct quantitative data for this compound from a single published study is limited, the collective evidence provides a clear picture of its impact.

One key study in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC mice), which is characterized by high levels of stromal HA, reported a mean baseline IFP of 76 ± 4.2 mmHg.[6] Following systemic administration of PEGPH20, a significant reduction in this elevated IFP was observed.[2][6]

Another study, using bovine testicular hyaluronidase in an orthotopic osteosarcoma xenograft model, provides quantitative insights into the extent of IFP reduction.

| Tumor Model | Treatment | Mean Baseline IFP (mmHg ± SD) | IFP Reduction (1 hour post-injection) |

| Orthotopic Osteosarcoma Xenograft | Hyaluronidase | 32 ± 8 | Reduced to 63-84% of control |

Table 1: Effect of Hyaluronidase on Interstitial Fluid Pressure in an Orthotopic Osteosarcoma Xenograft Model.[7]

Experimental Protocols for Interstitial Fluid Pressure Measurement

The accurate measurement of IFP is critical for evaluating the efficacy of TME-modifying agents like this compound. The two most common and well-established methods are the wick-in-needle technique and the use of transducer-tipped catheters.

Wick-in-Needle Technique

The wick-in-needle technique is a widely used method for measuring IFP in preclinical tumor models.[8][9]

Materials:

-

23-gauge needle

-

Nylon suture material (wick)

-

Pressure transducer

-

Saline solution (0.9% NaCl)

-

Catheter tubing

Protocol:

-

A bundle of nylon suture material is inserted into the tip of the 23-gauge needle to act as a wick, ensuring fluid communication between the interstitium and the pressure transducer.

-

The needle is connected to a pressure transducer via saline-filled catheter tubing.

-

The system is calibrated against a water column of known height.

-

The tumor-bearing animal is anesthetized.

-

The wick-in-needle probe is carefully inserted into the center of the tumor.

-

The pressure is allowed to equilibrate, and the IFP reading is recorded from the pressure transducer.

Transducer-Tipped Catheter Method

This method utilizes a catheter with a miniature pressure sensor at its tip, providing a direct measurement of IFP.[6][8]

Materials:

-

Transducer-tipped catheter (e.g., Millar Mikro-Tip)

-

Data acquisition system

-

Saline solution (0.9% NaCl)

Protocol:

-

The transducer-tipped catheter is calibrated according to the manufacturer's instructions.

-

The animal is anesthetized and the tumor is exposed.

-

A small incision may be made in the skin overlying the tumor to facilitate catheter insertion.

-

The catheter is gently inserted into the desired location within the tumor.

-

The IFP is continuously monitored and recorded using the data acquisition system.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its effect on IFP.

References

- 1. Clinical Strategies Targeting the Tumor Microenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interstitial Pressure in Pancreatic Ductal Adenocarcinoma Is Dominated by a Gel-Fluid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor Response to Stroma-Modifying Therapy: Magnetic Resonance Imaging Findings in Early-Phase Clinical Trials of Pegvorhyaluronidase alpha (PEGPH20) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interstitial Pressure in Pancreatic Ductal Adenocarcinoma Is Dominated by a Gel-Fluid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyaluronidase reduces the interstitial fluid pressure in solid tumours in a non-linear concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple method for measuring interstitial fluid pressure in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interstitial fluid pressure in human melanoma xenografts. Relationship to fractional tumor water content, tumor size, and tumor volume-doubling time - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Biology of Recombinant Human Hyaluronidase (rHuPH20)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recombinant human hyaluronidase PH20 (rHuPH20) is a critical enzyme in modern biotherapeutics, primarily utilized to enhance the dispersion and absorption of co-administered drugs. By temporarily degrading hyaluronan in the extracellular matrix (ECM), rHuPH20 reduces the viscosity of the interstitial space, thereby facilitating the subcutaneous delivery of large-volume biologics that would otherwise require intravenous administration. This guide provides a comprehensive overview of the molecular biology of rHuPH20, including its production, mechanism of action, enzymatic kinetics, and the signaling pathways it influences. Detailed experimental protocols for its characterization and purification are also presented to aid researchers in its practical application.

Introduction to Recombinant Human Hyaluronidase (rHuPH20)

Hyaluronan, a major glycosaminoglycan in the ECM, creates a gel-like substance that impedes the bulk flow of fluids, limiting the volume and dispersion of subcutaneously injected drugs.[1][2] Hyaluronidases are a class of enzymes that depolymerize hyaluronan, and the human genome encodes for several such enzymes.[3] RHuPH20 is a recombinant form of the human hyaluronidase PH20, naturally found on the sperm surface where it facilitates fertilization by degrading the hyaluronan-rich matrix of the cumulus oophorus.[4]

The recombinant form is typically produced in Chinese Hamster Ovary (CHO) cells and is engineered as a soluble protein, lacking the glycosylphosphatidylinositol (GPI) anchor of its native counterpart.[2][4] This modification allows for its secretion into the cell culture medium, simplifying the purification process.[5] The use of a human recombinant form minimizes the immunogenicity associated with previously used animal-derived hyaluronidases.[4] The enzymatic action of rHuPH20 is local and transient, with the ECM barrier function being restored within 24 to 48 hours as new hyaluronan is synthesized.[6]

Production and Purification of rHuPH20 from CHO Cells

The production of rHuPH20 for therapeutic use predominantly relies on recombinant expression in CHO cells, which are capable of performing the necessary post-translational modifications for a functional protein.[5]

Recombinant Expression in CHO Cells

The general workflow for producing rHuPH20 in CHO cells involves transfecting a CHO cell line with an expression vector containing the DNA sequence for the soluble form of human PH20. Stable cell lines are then selected and optimized for high-level secretion of the enzyme into the culture medium. Fed-batch culture is a common method for growing these cells, where nutrients are periodically added to the bioreactor to maintain cell viability and protein production.[7]

Purification Workflow

The purification of rHuPH20 from the CHO cell culture supernatant is a multi-step process designed to achieve high purity while retaining enzymatic activity. A typical purification workflow is as follows:

-

Harvest and Clarification : The cell culture is harvested, and the supernatant containing the secreted rHuPH20 is separated from the cells and cellular debris by centrifugation and filtration.[7]

-

Affinity Chromatography : The clarified supernatant is often first passed through a Protein A affinity column to capture the target protein, a common first step in purifying monoclonal antibodies and other recombinant proteins produced in CHO cells.[8]

-

Ion-Exchange Chromatography (IEX) : Further purification is achieved using ion-exchange chromatography. Depending on the isoelectric point of rHuPH20 and the buffer conditions, either cation or anion exchange chromatography can be employed to separate the enzyme from host cell proteins (HCPs) and other impurities.[8]

-

Hydrophobic Interaction Chromatography (HIC) : HIC separates proteins based on their hydrophobicity and is another effective step in removing remaining impurities.

-

Size-Exclusion Chromatography (SEC) : As a final polishing step, SEC is used to remove aggregates and any remaining contaminants of different molecular weights, resulting in a highly purified and homogenous rHuPH20 product.

The following diagram illustrates a general workflow for the production and purification of recombinant proteins from CHO cell culture.

Physicochemical and Enzymatic Properties

Physicochemical Properties

The physicochemical properties of rHuPH20 are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~60 kDa (glycosylated) | [6] |

| Optimal pH | 4.5 - 5.5 | [9] |

| Isoelectric Point (pI) | Acidic | [10] |

| Structure | Soluble glycoprotein | [2][4] |

Enzymatic Kinetics

The enzymatic activity of rHuPH20 follows Michaelis-Menten kinetics. The key kinetic parameters are presented in the table below.

| Parameter | Value | Substrate | Reference |

| Km | 0.87 - 0.91 mg/mL | Hyaluronic Acid (215-752 kDa) | [9] |

| Vmax | 1.66 - 1.74 nM/s | Hyaluronic Acid (215-752 kDa) | [9] |

| kcat | 40.5 - 42.4 s⁻¹ | Hyaluronic Acid (215-752 kDa) | [9] |

| Specific Activity | >10,000 U/mg (highly purified from CHO cells) | Hyaluronic Acid | [3] |

| Specific Activity | 230 mU/mg (purified from P. pastoris) | Hyaluronic Acid | [9] |

Signaling Pathways Influenced by Hyaluronan and its Degradation Products

The degradation of high-molecular-weight hyaluronan (HMW-HA) by rHuPH20 into low-molecular-weight hyaluronan (LMW-HA) fragments can trigger distinct cellular signaling pathways. These fragments can interact with cell surface receptors like CD44 and Toll-like receptors (TLRs), modulating cellular processes such as inflammation, proliferation, and migration.

CD44-Mediated Signaling

CD44 is the principal cell surface receptor for hyaluronan. The binding of hyaluronan to CD44 can initiate a variety of downstream signaling cascades.

References

- 1. Scholarly Article or Book Chapter | Hyaluronan fragments induce IFNβ via a novel TLR4-TRIF-TBK1-IRF3- dependent pathway | ID: x920g329r | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Immunogenicity of rHuPH20, a Hyaluronidase Enabling Subcutaneous Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized rapid production of recombinant secreted proteins in CHO cells grown in suspension: The case of RBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cellculturecompany.com [cellculturecompany.com]

- 8. jnc-corp.co.jp [jnc-corp.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Recombinant human hyaluronidase (rHuPH20): an enabling platform for subcutaneous drug and fluid administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Pegvorhyaluronidase Alfa: A Technical Guide to Enhancing Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase designed to enhance the delivery of therapeutic agents to solid tumors by degrading hyaluronan (HA), a major component of the extracellular matrix. High levels of HA in the tumor microenvironment (TME) can increase interstitial fluid pressure and create a physical barrier to drug penetration, thereby limiting the efficacy of chemotherapy. By enzymatically depleting HA, this compound aims to remodel the TME, improve tumor perfusion, and increase the access of co-administered anticancer drugs to tumor cells. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative data from key clinical and preclinical studies, and detailed experimental methodologies.

Core Mechanism of Action: Remodeling the Tumor Microenvironment

This compound's primary mechanism of action is the enzymatic degradation of hyaluronan within the TME.[1][2] Hyaluronan, a large glycosaminoglycan, accumulates in many solid tumors, contributing to a dense and poorly permeable extracellular matrix.[2] This accumulation leads to increased interstitial fluid pressure, which can collapse tumor blood vessels and impede the convective and diffusive transport of drugs from the vasculature into the tumor tissue.[3]

This compound, a PEGylated form of the naturally occurring human hyaluronidase PH20, is administered intravenously and has an extended plasma half-life compared to its native form.[4] It acts by cleaving high-molecular-weight HA into smaller fragments. This enzymatic activity is hypothesized to have several downstream effects that enhance drug delivery:

-

Reduced Interstitial Fluid Pressure: By breaking down the HA network, this compound reduces the water-retaining capacity of the TME, leading to a decrease in interstitial fluid pressure.[3][5]

-

Decompression of Tumor Vasculature: The reduction in interstitial pressure can lead to the re-opening of compressed blood vessels within the tumor, thereby improving blood flow and perfusion.[4]

-

Increased Permeability: The degradation of the dense HA matrix increases the permeability of the tumor interstitium, allowing for more efficient diffusion of co-administered therapeutic agents.[4]

These changes collectively aim to overcome the physical barriers within the TME, leading to higher intratumoral concentrations of anticancer drugs and potentially improved therapeutic outcomes.

Quantitative Data from Clinical and Preclinical Studies

The efficacy and safety of this compound have been evaluated in several clinical trials, most notably in pancreatic ductal adenocarcinoma (PDA), a tumor type often characterized by high levels of hyaluronan. Preclinical studies have also provided valuable insights into its potential to enhance the delivery of various chemotherapeutic agents.

Clinical Trial Data

The most definitive clinical data for this compound comes from the Phase III HALO-301 trial. While the trial did not meet its primary endpoint of improving overall survival, it did provide valuable quantitative data on the drug's activity and safety profile in patients with hyaluronan-high metastatic pancreatic adenocarcinoma.[6][7][8] Data from an earlier Phase Ib study (HALO-109-201) also provided initial evidence of activity in this patient population.[9]

Table 1: Efficacy Outcomes from the HALO-301 Phase III Trial [6][7][8]

| Endpoint | PEGPH20 + Nab-paclitaxel/Gemcitabine (n=327) | Placebo + Nab-paclitaxel/Gemcitabine (n=165) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 11.2 months | 11.5 months | 1.00 (0.80 - 1.27) | 0.97 |

| Median Progression-Free Survival | 7.1 months | 7.1 months | 0.97 (0.75 - 1.26) | - |

| Objective Response Rate | 47% | 36% | - | - |

| Median Duration of Response | 6.1 months | 7.4 months | - | - |

Table 2: Key Grade ≥3 Adverse Events from the HALO-301 Phase III Trial [6][10][11]

| Adverse Event | PEGPH20 + Nab-paclitaxel/Gemcitabine (n=327) | Placebo + Nab-paclitaxel/Gemcitabine (n=165) |

| Fatigue | 16.0% | 9.6% |

| Muscle Spasms | 6.5% | 0.6% |

| Hyponatremia | 8.0% | 3.8% |

| Thromboembolic Events | Not reported in detail | Not reported in detail |

Table 3: Efficacy Outcomes from the HALO-109-201 Phase Ib Trial in Pancreatic Cancer [9]

| Patient Subgroup (by Hyaluronan Level) | Median Progression-Free Survival | Median Overall Survival |

| "High"-HA Patients (n=6) | 7.2 months | 13.0 months |

| "Low"-HA Patients (n=11) | 3.5 months | 5.7 months |

Preclinical Data

Preclinical studies have demonstrated the ability of this compound to enhance the delivery and efficacy of chemotherapy in various tumor models.

Table 4: Preclinical Study of PEGPH20 with Paclitaxel (PTX) in a Pancreatic Cancer Xenograft Model (BxPC3) [4]

| Treatment Group | Outcome |

| PTX alone | Best Tumor Growth Inhibition (T/C%) of 61.7% on day 26 |

| PEGPH20 pre-treatment + PTX | Significant reduction in HA specific staining (45.5 ± 7.6% vs 69.4 ± 7.8% for PTX alone, p=0.019) and improved PTX distribution |

Experimental Protocols and Methodologies

A critical aspect of research involving this compound is the accurate measurement of hyaluronan levels and the assessment of drug delivery. The following sections outline the key experimental methodologies cited in the literature.

Measurement of Hyaluronan Levels

Objective: To visualize and semi-quantify the extent of hyaluronan accumulation in the tumor extracellular matrix.

Methodology Overview:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the hyaluronan epitopes.

-

Blocking: Non-specific binding is blocked using a suitable blocking buffer.

-

Primary Antibody Incubation: Sections are incubated with a biotinylated hyaluronan binding protein (HABP), which acts as a specific probe for hyaluronan.

-

Detection: A streptavidin-peroxidase conjugate is applied, followed by a chromogenic substrate such as diaminobenzidine (DAB) to produce a colored precipitate at the site of hyaluronan.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.

-

Analysis: The percentage of the tumor extracellular matrix staining positive for hyaluronan is assessed by a pathologist. A threshold (e.g., ≥50% staining) is often used to classify tumors as "hyaluronan-high".[8]

Objective: To quantify the concentration of hyaluronan in plasma as a potential biomarker.

Methodology Overview:

-

Sample Preparation: Plasma samples are collected from patients.

-

Enzymatic Digestion: The plasma hyaluronan is enzymatically digested into its constituent disaccharides.[12]

-

Chromatographic Separation: The resulting disaccharides are separated using liquid chromatography.[12][13]

-

Mass Spectrometric Detection: The separated disaccharides are detected and quantified using tandem mass spectrometry.[12][13] This method provides high sensitivity and specificity for hyaluronan measurement.

Assessment of Enhanced Drug Delivery

Objective: To quantify the concentration of a co-administered chemotherapeutic agent within the tumor tissue.

Methodology Overview:

-

Tumor Homogenization: Tumor tissue is excised at a specific time point after drug administration and homogenized.

-

Drug Extraction: The chemotherapeutic agent is extracted from the tumor homogenate using an appropriate solvent.

-

HPLC Analysis: The extracted drug is quantified using a validated HPLC method with a suitable detector (e.g., UV or fluorescence).[4]

-

Data Analysis: The drug concentration is typically expressed as the amount of drug per gram of tumor tissue.

Signaling Pathways and Logical Relationships

The accumulation of hyaluronan in the TME not only creates a physical barrier but also influences various signaling pathways that can promote tumor progression. By degrading hyaluronan, this compound can potentially modulate these pathways.

Hyaluronan-Mediated Signaling

High-molecular-weight hyaluronan can interact with cell surface receptors such as CD44 and RHAMM, activating downstream signaling cascades that promote cell proliferation, survival, and migration.[1][2] These pathways can include the PI3K/Akt and MAPK pathways.[1] The degradation of high-molecular-weight hyaluronan into smaller fragments by this compound can alter this signaling landscape.

Logical Relationship of Enhanced Drug Delivery

The overarching hypothesis for this compound's mechanism of action can be visualized as a logical flow from the molecular level to the therapeutic outcome.

Conclusion

This compound represents a novel approach to overcoming a significant barrier to effective cancer therapy: the tumor microenvironment. While the pivotal HALO-301 trial in pancreatic cancer did not demonstrate a survival benefit, the preclinical data and the observed increase in objective response rate in the clinical setting suggest that the principle of enzymatic remodeling of the TME to enhance drug delivery holds promise. Further research is warranted to identify the tumor types and therapeutic combinations where this strategy may be most effective. This technical guide provides a foundational understanding of the core science and data behind this compound to inform future research and development efforts in this area.

References

- 1. Hyaluronan and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deregulated hyaluronan metabolism in the tumor microenvironment drives cancer inflammation and tumor-associated immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. bohrium.com [bohrium.com]

- 5. Hyaluronidase reduces the interstitial fluid pressure in solid tumours in a non-linear concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. icm.unicancer.fr [icm.unicancer.fr]

- 7. Addition of this compound to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]

- 8. Randomized Phase III Trial of this compound With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imagingendpoints.com [imagingendpoints.com]

- 10. researchgate.net [researchgate.net]

- 11. jwatch.org [jwatch.org]

- 12. scispace.com [scispace.com]

- 13. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PEGylation in Extending Hyaluronidase Half-Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of PEGylation in extending the circulatory half-life of hyaluronidase, a critical enzyme in drug delivery and oncology. By covalently attaching polyethylene glycol (PEG) moieties to the hyaluronidase enzyme, its pharmacokinetic and pharmacodynamic properties are significantly enhanced, leading to prolonged therapeutic efficacy. This guide details the quantitative improvements in half-life, outlines key experimental protocols for evaluation, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction: Overcoming the Limitations of Native Hyaluronidase

Hyaluronidases are a class of enzymes that depolymerize hyaluronan (HA), a major component of the extracellular matrix (ECM).[1] This enzymatic activity can be harnessed to increase the dispersion and absorption of co-administered therapeutic agents and to remodel the tumor microenvironment, thereby improving the penetration of anticancer drugs.[2][3] However, the clinical utility of native recombinant human hyaluronidase (rHuPH20) is limited by its very short in vivo half-life, which is on the order of minutes when administered intravenously.[1][4] This rapid clearance necessitates frequent administration and limits its systemic therapeutic potential.

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmaceutical properties of therapeutic proteins.[][6] For hyaluronidase, PEGylation shields the enzyme from proteolytic degradation and reduces renal clearance, thereby dramatically extending its circulation time.[7][8] This enhanced pharmacokinetic profile is crucial for applications requiring sustained enzymatic activity, such as in the treatment of hyaluronan-rich solid tumors.[1][9]

Quantitative Impact of PEGylation on Hyaluronidase Half-Life

The PEGylation of recombinant human hyaluronidase (a formulation known as PEGPH20) results in a substantial increase in its plasma half-life across different species. The following table summarizes the key quantitative data from preclinical and clinical studies.

| Enzyme | Species | Administration Route | Dose | Half-Life | Fold Increase | Citation(s) |

| rHuPH20 | Human | Intravenous | - | Minutes | - | [1] |

| rHuPH20 | Mouse | - | - | ~3 minutes | - | [4] |

| PEGPH20 | Human | Intravenous | 50 µg/kg | ~31.8 hours | ~Several hundred-fold | [7] |

| PEGPH20 | Human | Intravenous | 0.5 - 5 µg/kg | ~1-2 days | ~Several hundred-fold | [9][10] |

| PEGPH20 | Human | Intravenous | - | ~20 hours | ~Several hundred-fold | [1][8][11] |

| PEGPH20 | Mouse | - | - | ~10.3 hours | ~206-fold | [2][4] |

Mechanism of Action and Logical Workflow

The strategic advantage of PEGylating hyaluronidase lies in its ability to overcome the pharmacokinetic limitations of the native enzyme, leading to a more effective therapeutic agent. The following diagram illustrates the logical relationship between PEGylation, its impact on the enzyme's properties, and the ultimate therapeutic outcome.

Experimental Protocols

The evaluation of PEGylated hyaluronidase involves a series of in vitro and in vivo experiments to characterize its activity, pharmacokinetics, and pharmacodynamics.

In Vitro Hyaluronidase Activity Assay (Turbidimetric Method)

This protocol is adapted from established turbidimetric assays for hyaluronidase activity.[12]

Objective: To determine the enzymatic activity of hyaluronidase by measuring the turbidity of a hyaluronic acid solution after enzymatic digestion.

Materials:

-

Hyaluronidase enzyme (test sample)

-

Hyaluronic acid (HA) sodium salt

-

Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37 °C)

-

Enzyme Diluent (20 mM Sodium Phosphate, 77 mM Sodium Chloride, 0.01% (w/v) Bovine Serum Albumin, pH 7.0 at 37 °C)

-

Acidic Albumin Solution (24 mM Sodium Acetate, 79 mM Acetic Acid, 0.1% (w/v) Bovine Serum Albumin, pH 3.75 at 25 °C)

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Water bath at 37 °C

Procedure:

-

Prepare Hyaluronic Acid Solution: Dissolve hyaluronic acid in Phosphate Buffer to a final concentration of 0.3 mg/mL. Heat to 90-95°C with stirring to dissolve, then cool to 37°C.

-

Prepare Enzyme Dilutions: Serially dilute the hyaluronidase sample in the Enzyme Diluent to achieve a concentration range of 2-5 units/mL.

-

Enzymatic Reaction:

-

Equilibrate the HA solution and enzyme dilutions at 37°C for 10 minutes.

-

In a test tube, mix the HA solution with the enzyme dilution.

-

Incubate the reaction mixture at 37°C for exactly 45 minutes.

-

-

Termination and Turbidity Measurement:

-

Stop the reaction by adding the Acidic Albumin Solution. This will precipitate any undigested hyaluronic acid.

-

Allow the mixture to stand at room temperature for 10 minutes to allow for turbidity to develop.

-

Measure the absorbance (or % transmittance) at 600 nm.

-

-

Calculation of Activity: One unit of hyaluronidase activity is defined as the amount of enzyme that causes a change in absorbance at 600 nm of 0.330 per minute under the specified conditions.[12] A standard curve using a reference hyaluronidase standard should be generated to quantify the activity of the test sample.

In Vivo Evaluation of PEGylated Hyaluronidase

The following diagram outlines a typical experimental workflow for assessing the pharmacokinetics and pharmacodynamics of PEGylated hyaluronidase in a preclinical model.

Quantification of Plasma Hyaluronan

Objective: To measure the concentration of hyaluronan in plasma samples as a pharmacodynamic marker of PEGPH20 activity.[7]

Methodology: This method typically involves enzymatic digestion of plasma HA followed by derivatization and analysis by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[7]

Procedure Outline:

-

Sample Preparation: Collect blood samples in appropriate anticoagulant tubes and separate plasma by centrifugation.

-

Enzymatic Digestion: Treat plasma samples with chondroitinase ABC to digest hyaluronan of various sizes into its smallest disaccharide unit.[7]

-

Derivatization: Chemically derivatize the resulting HA-disaccharide (e.g., with 4-nitrobenzyl hydroxylamine) to enhance its detection by mass spectrometry.[7]

-

HPLC-MS/MS Analysis: Separate the derivatized disaccharide using HPLC and quantify its concentration using a tandem mass spectrometer.

-

Quantification: Determine the concentration of the HA-disaccharide in the plasma samples by comparing to a standard curve of known concentrations. The results are typically reported as nanograms of HA-disaccharide per milliliter of plasma.[7]

Mechanism of Action in the Tumor Microenvironment

In the context of oncology, PEGPH20's extended half-life allows for sustained degradation of hyaluronan within the tumor microenvironment. This remodels the ECM, leading to several beneficial effects. The following diagram illustrates this mechanism.

Conclusion

PEGylation is a transformative technology for hyaluronidase, converting an enzyme with a fleeting in vivo presence into a long-acting therapeutic agent. The dramatic extension of its half-life from minutes to hours or even days enables sustained enzymatic activity, which is critical for its application in enhancing the delivery of co-administered drugs and for remodeling the tumor microenvironment. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical and clinical evaluation of PEGylated hyaluronidase, a promising agent in the field of drug development and oncology.

References

- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 2. researchgate.net [researchgate.net]

- 3. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEGylated recombinant human hyaluronidase (PEGPH20) pre-treatment improves intra-tumour distribution and efficacy of paclitaxel in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Phase 1 trials of PEGylated recombinant human hyaluronidase PH20 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase Ib Study of PEGylated Recombinant Human Hyaluronidase and Gemcitabine in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic (PK)/pharmacodynamic (PD) results from a phase Ib study of pegylated hyaluronidase PH20 (PEGPH20) in combination with gemcitabine (Gem) in patients with pancreatic cancer. - ASCO [asco.org]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Pegvorhyaluronidase Alfa in Combination with Gemcitabine and Nab-Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pegvorhyaluronidase alfa (PVHA), also known as PEGPH20, when used in combination with gemcitabine and nab-paclitaxel for the treatment of hyaluronan-high metastatic pancreatic ductal adenocarcinoma (PDA). The information is based on the pivotal phase III HALO 109-301 clinical trial.

Mechanism of Action

Pancreatic ductal adenocarcinoma is often characterized by a dense fibrotic stroma rich in hyaluronan (HA), a glycosaminoglycan.[1] This accumulation of HA in the tumor microenvironment (TME) increases interstitial fluid pressure and compresses tumor vasculature, which can impede the delivery of therapeutic agents.[1][2]

This compound is a PEGylated recombinant human hyaluronidase that enzymatically degrades HA.[1][3] By breaking down HA within the TME, PVHA is designed to decompress blood vessels, reduce interstitial fluid pressure, and consequently, increase the penetration and efficacy of co-administered chemotherapeutic agents like gemcitabine and nab-paclitaxel.[2][4] Preclinical studies have shown that this enzymatic degradation of HA can enhance the delivery of various anticancer therapies.[4][5]

Signaling Pathway and Drug Action

Caption: Mechanism of action of this compound in the tumor microenvironment.

Clinical Trial Data: HALO 109-301

The HALO 109-301 was a phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of PVHA in combination with nab-paclitaxel and gemcitabine (AG) in patients with previously untreated, hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[6][7] Patients were randomized in a 2:1 ratio to receive either PVHA plus AG or placebo plus AG.[6]

Efficacy Results

The addition of PVHA to AG showed an increase in the objective response rate but did not meet the primary endpoint of improving overall survival or progression-free survival.[2][7]

| Endpoint | PVHA + Gemcitabine/Nab-Paclitaxel (n=327) | Placebo + Gemcitabine/Nab-Paclitaxel (n=165) | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value |

| Median Overall Survival (OS) | 11.2 months | 11.5 months | 1.00 [0.80 - 1.27] | 0.97 |

| Median Progression-Free Survival (PFS) | 7.1 months | 7.1 months | 0.97 [0.75 - 1.26] | - |

| Objective Response Rate (ORR) | 47% | 36% | 1.29 [1.03 - 1.63] (ORR Ratio) | - |

Data sourced from the HALO 109-301 clinical trial results.[2][6][7]

Safety and Tolerability

The safety profile of the combination therapy was generally consistent with previous studies, though some adverse events were more frequent in the PVHA arm.[6][8]

| Adverse Event (Grade ≥ 3) | PVHA + Gemcitabine/Nab-Paclitaxel | Placebo + Gemcitabine/Nab-Paclitaxel |

| Fatigue | 16.0% | 9.6% |

| Muscle Spasms | 6.5% | 0.6% |

| Hyponatremia | 8.0% | 3.8% |

| Thromboembolic Events (any grade) | 15.1% | 13.5% |

Data represents Grade ≥ 3 adverse events with a ≥ 2% higher rate in the PVHA arm, and any grade for thromboembolic events.[6][8]

Experimental Protocols

HALO 109-301 Study Protocol

Objective: To evaluate the efficacy and safety of this compound plus nab-paclitaxel/gemcitabine (AG) compared with placebo plus AG in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[6]

Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter international trial.[6][7]

Patient Population: Adults (≥ 18 years) with previously untreated, metastatic pancreatic ductal adenocarcinoma with tumors determined to be "hyaluronan-high".[6]

Treatment Regimen: Treatment was administered in 4-week cycles (3 weeks on, 1 week off) until disease progression or unacceptable toxicity.[6][9]

-

PVHA/Placebo Arm:

-

Chemotherapy (Both Arms):

Endpoints:

-

Primary Endpoint: Overall Survival (OS).[6]

-

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[6]

Response Assessment: Tumor response and progression were assessed by independent central review using RECIST v1.1 criteria.[2]

Experimental Workflow

Caption: Workflow of the HALO 109-301 clinical trial.

Conclusion